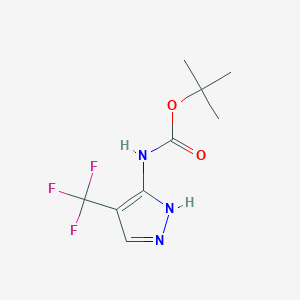

(4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a trifluoromethyl group attached to a pyrazole ring, which is further linked to a carbamic acid tert-butyl ester moiety. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester typically involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. This reaction is catalyzed by copper(II) triflate (Cu(OTf)2) in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like acetonitrile at 35°C . This method provides moderate to excellent yields with high regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The trifluoromethyl group and other substituents on the pyrazole ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Chemistry

In chemistry, (4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in the development of new drugs.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can enhance the potency and selectivity of drugs, leading to more effective treatments with fewer side effects.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for creating more efficient pesticides, herbicides, and advanced materials with improved performance characteristics.

Mechanism of Action

The mechanism of action of (4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to more potent biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds also contain trifluoromethyl groups and exhibit similar chemical and biological properties.

Fluorinated pyridines: These compounds share the fluorine-containing substituents and are used in similar applications in pharmaceuticals and agrochemicals.

Trifluoromethylated triazoles: These compounds are structurally similar and are used in various fields, including medicinal chemistry and materials science.

Uniqueness

What sets (4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester apart from similar compounds is its specific combination of the trifluoromethyl group with the pyrazole and carbamic acid tert-butyl ester moieties. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications where enhanced stability, bioavailability, and potency are desired.

Biological Activity

(4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, particularly focusing on its anticancer properties and other therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The general structure can be represented as follows:

Synthesis typically involves the reaction of 4-trifluoromethyl-2H-pyrazole with tert-butyl carbamate under specific conditions to yield the desired ester. Various synthetic routes have been explored, including modifications that enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, showing promising results in various therapeutic areas:

-

Anticancer Activity :

- The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Initial screenings indicated IC50 values ranging from 2.43 to 14.65 µM, suggesting potent growth inhibition .

- Mechanistic studies revealed that it may act as a microtubule-destabilizing agent, enhancing apoptosis in cancer cells by increasing caspase-3 activity .

- Inhibition of Tyrosine Kinases :

- Antimicrobial Properties :

Case Studies and Research Findings

Several studies have highlighted the biological relevance of pyrazole derivatives similar to this compound:

- Cytotoxicity Studies :

- Mechanism of Action :

- Comparative Analysis :

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | MDA-MB-231 | 2.43 | Microtubule destabilization |

| Anticancer Activity | HepG2 | 4.98 | Apoptosis induction |

| Tyrosine Kinase Inhibition | KIT/PDGFRA | N/A | Potential based on structural analogs |

| Antimicrobial Activity | Various pathogens | N/A | Inferred from related compounds |

Properties

IUPAC Name |

tert-butyl N-[4-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O2/c1-8(2,3)17-7(16)14-6-5(4-13-15-6)9(10,11)12/h4H,1-3H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYPLYLDLWZNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NN1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.